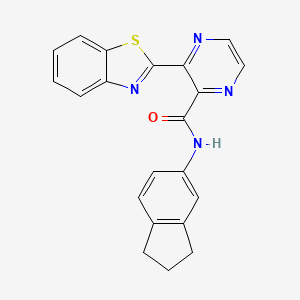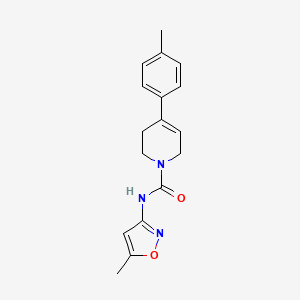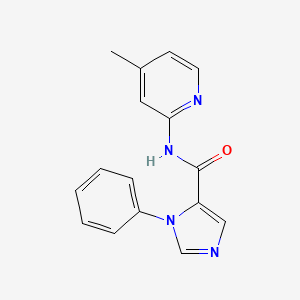
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide, also known as MPIC, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves its ability to inhibit specific enzymes involved in various biological processes. For example, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can induce DNA damage and cell death in cancer cells. N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has also been found to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting AChE, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide can increase the levels of acetylcholine, which can improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to reduce oxidative stress, inflammation, and improve cognitive function. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition and minimal off-target effects. Another advantage is its small molecular weight, which allows for easy penetration of cells and tissues. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide research. One direction is to develop more efficient synthesis methods to improve yield and purity. Another direction is to investigate the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in combination therapy with other drugs for enhanced efficacy. Furthermore, the potential of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide in other fields such as agriculture and material science can also be explored.
Synthesemethoden
The synthesis of N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide involves the reaction of 4-methyl-2-aminopyridine and 3-phenylimidazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to exhibit potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neurodegenerative diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-18-15(9-12)19-16(21)14-10-17-11-20(14)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLLKGHNQYZCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

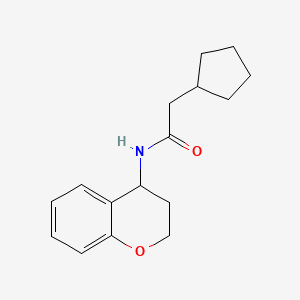
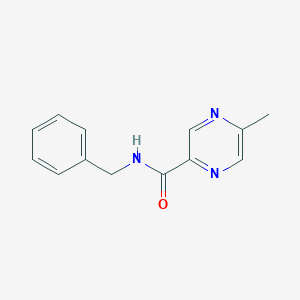
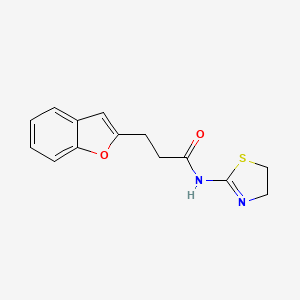
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
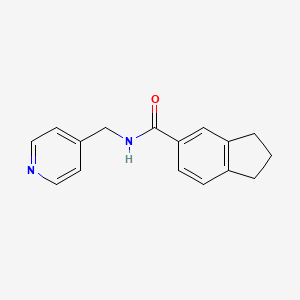
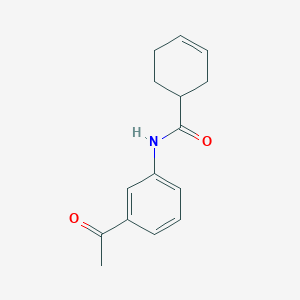
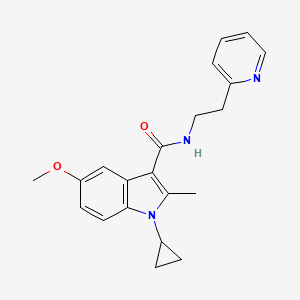
![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
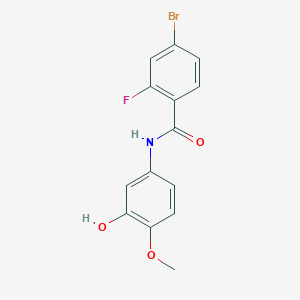
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
